N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide

Adenosine A2A Receptor Immuno-oncology GPCR Pharmacology

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets. Its structure features a 3,4-dimethoxybenzamide moiety linked to the core scaffold at a specific phenyl position, making it a closely related analog of other compounds within the same chemotype.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 862810-24-0
Cat. No. B2760521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide
CAS862810-24-0
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H20N4O3/c1-14-5-6-15(18-13-26-10-4-9-23-22(26)25-18)11-17(14)24-21(27)16-7-8-19(28-2)20(12-16)29-3/h4-13H,1-3H3,(H,24,27)
InChIKeyWZODCCQVLACHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide (CAS 862810-24-0)


N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets [1]. Its structure features a 3,4-dimethoxybenzamide moiety linked to the core scaffold at a specific phenyl position, making it a closely related analog of other compounds within the same chemotype. Database records indicate its primary annotated activity is as a potent ligand for the human adenosine A2A receptor (A2AR) [2]. This compound is of interest to research groups investigating A2AR antagonism or inverse agonism for applications in immuno-oncology and neurodegenerative disease models.

Why Close Analogs of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide Are Not Interchangeable


In the imidazo[1,2-a]pyrimidine class, minor structural modifications on the benzamide ring can cause drastic shifts in target selectivity and binding kinetics. For example, the simple removal of a single methoxy group to create the 4-methoxybenzamide analog (CAS 847387-80-8) results in a different compound with no publicly available comparative pharmacological data against the target described here [1]. Similarly, changing the substitution pattern on the central phenyl ring or the heterocyclic core predictably alters the molecule's interaction with adenosine receptor subtypes, kinases, or other off-targets [2]. Without direct head-to-head data, assuming functional equivalence between these analogs is a high-risk procurement decision for any assay requiring target-specific pharmacological modulation, as even subtle changes can invert functional activity from antagonism to agonism or change selectivity profiles.

Quantitative Differentiation Evidence for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide


Potency at Human Adenosine A2A Receptor: Inverse Agonism vs. Antagonism

This compound demonstrates a functional potency profile at the human adenosine A2A receptor (A2AR) with a 1.5-fold difference in IC50 values between its inverse agonist activity and antagonist activity. The compound inhibits cAMP accumulation with an IC50 of 2.90 nM (inverse agonist mode) and blocks CGS21680-stimulated cAMP accumulation with an IC50 of 4.30 nM (antagonist mode) [1]. This quantitative distinction is critical for researchers requiring a specific mode of action, as many A2AR ligands lack differentiated functional data. A comparator analog, the 4-methoxybenzamide derivative (CAS 847387-80-8), has no publicly available functional data at this target, preventing any assumption of similar behavior [2].

Adenosine A2A Receptor Immuno-oncology GPCR Pharmacology

Adenosine A2A Receptor Binding Affinity: A Differentiated Sub-nanomolar Profile

The compound exhibits high binding affinity for the human adenosine A2A receptor with a Ki of 2.20 nM, as measured by displacement of [3H]ZM241385 [1]. While several imidazo[1,2-a]pyrimidine derivatives are known to bind adenosine receptors, this specific affinity value positions it among the higher-affinity members of the class. For context, the class-level background shows that related imidazo[1,2-a]pyrimidine-based Lp-PLA2 inhibitors demonstrate a completely different target engagement profile with no measurable A2A affinity, highlighting the target selectivity driven by the benzamide substitution pattern [2]. A direct comparator for the 3,4-dimethoxy substitution pattern is not available in the literature, making this data the primary differentiator for procurement.

A2A Antagonist Receptor Binding Lead Optimization

Physicochemical Distinction: The Impact of 3,4-Dimethoxy Substitution on Calculated Properties

The 3,4-dimethoxy substitution pattern on the benzamide ring of this compound (MW = 388.43 g/mol) results in distinct calculated physicochemical properties compared to its closest available analog, the 4-methoxy derivative (MW = 358.4 g/mol) [1]. The additional methoxy group increases the molecular weight by 30.03 g/mol and adds one extra hydrogen bond acceptor, which influences predicted parameters such as topological polar surface area and lipophilicity. While experimental logP or solubility data are not published, these structural differences serve as a fundamental basis for differentiation in the absence of direct biological comparisons .

Drug-likeness Physicochemical Properties Medicinal Chemistry

Structural Uniqueness Within the Commercially Available Analog Space

A survey of commercially available compounds reveals that N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide occupies a unique position. The closest purchasable analogs include the 4-methoxy (CAS 847387-80-8), 3,4-diethoxy (CAS 862810-28-4), 2-phenylacetamide (CAS not specified), and 4-fluoro (CAS 847387-83-1) derivatives [1]. None of these analogs combine the 2-methyl substitution on the central phenyl ring with the 3,4-dimethoxy pattern on the benzamide, making this compound the sole representative of this specific pharmacophore among readily sourced materials [2]. This structural uniqueness underpins its potential for generating novel SAR data.

Chemical Probe SAR Hit-to-Lead

Recommended Application Scenarios for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide Based on Verified Evidence


Mechanistic Studies of Adenosine A2A Receptor Inverse Agonism vs. Antagonism

This compound is uniquely suited for in vitro studies requiring a tool molecule with demonstrated functional activity at the A2AR. The documented 1.5-fold difference between inverse agonist IC50 (2.90 nM) and antagonist IC50 (4.30 nM) allows researchers to explore the pharmacological consequences of modulating constitutive receptor activity versus blocking agonist-induced signaling in CHO cell models [1]. This differentiation is not established for any structurally analogous compound, making this the preferred choice for projects investigating biased signaling or functional selectivity at A2AR.

Building Targeted Adenosine Receptor Ligand Libraries for CNS or Immuno-Oncology Screening

The compound's high binding affinity (Ki = 2.20 nM) for the A2A receptor and its distinct 3,4-dimethoxy substitution pattern make it a valuable addition to focused screening libraries targeting the adenosine receptor family [1]. Its structural uniqueness, confirmed against a survey of commercially available analogs, ensures that SAR exploration around this chemotype can proceed with a compound that occupies an otherwise vacant position in the substitution matrix [2].

Comparative Physicochemical Profiling within Imidazo[1,2-a]pyrimidine Series

With a molecular weight of 388.43 g/mol and an added hydrogen bond acceptor relative to the 4-methoxy analog (358.4 g/mol), this compound provides a controlled variable for assessing the impact of a single methoxy group addition on solubility, permeability, and metabolic stability [2]. This application is critical for medicinal chemistry teams optimizing lead compounds within the imidazo[1,2-a]pyrimidine class.

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